3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid
Description
3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid is a substituted propenoic acid derivative featuring a central phenyl ring substituted with a chlorine atom at the 5-position and a 4-fluorobenzyl ether group at the 2-position. The molecular formula is C₁₆H₁₂ClFO₃, with a molecular weight of 306.72 g/mol . Its structure is characterized by:
Properties
IUPAC Name |
(E)-3-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-4-7-15(12(9-13)3-8-16(19)20)21-10-11-1-5-14(18)6-2-11/h1-9H,10H2,(H,19,20)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJPAXAXHPLPG-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to undergo reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in reactions such as protodeboronation , which is a valuable but underdeveloped transformation in organic synthesis .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the environment can significantly affect the polarization effects on the electrical properties of organic molecules .
Biological Activity
3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- Molecular Formula: C16H12ClO3
- Molecular Weight: 323.72 g/mol
- IUPAC Name: this compound
- InChI Key: JXAYAESRKAJMTB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may modulate pathways related to inflammation, apoptosis, and cell proliferation.
Key Mechanisms
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Apoptotic Pathways: Studies suggest that it can induce apoptosis in cancer cells by activating caspases and altering the balance between pro-apoptotic and anti-apoptotic proteins.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), HT-29 (colon cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 9.5 ± 2 | EGFR inhibition |
| Reference Drug (Osimertinib) | A549 | 8 ± 2 | EGFR inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Preliminary studies indicate potential efficacy against various bacterial strains, although further research is needed to establish specific mechanisms.
Case Studies
-
Antiproliferative Evaluation:
A study assessed the antiproliferative effects of several derivatives of this compound against a panel of cancer cell lines using the MTT assay. The results indicated a strong correlation between structural modifications and biological activity, with some derivatives showing IC50 values comparable to established chemotherapeutics. -
Apoptosis Induction:
In vitro studies demonstrated that treatment with the compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 levels in treated cells, confirming its role in promoting apoptosis.
Research Applications
The compound's unique structure makes it a valuable scaffold for drug development:
- Medicinal Chemistry: It serves as a starting point for synthesizing new anticancer agents.
- Biological Research: Its effects on apoptosis and cell signaling pathways are under investigation for potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Chlorine (2-Cl-C₆H₄): Increases lipophilicity (ClogP ≈ 3.5 vs. 3.1 for 4-F analog), possibly affecting absorption and protein binding .
Core Modifications :
- Replacement of the phenyl ring with a pyrazole () introduces a heterocyclic motif, commonly associated with kinase inhibition or anti-inflammatory activity .
- Piperazine-containing analogs () exhibit extended side chains, which may improve solubility via hydrogen bonding but reduce bioavailability due to higher molecular weight (>450 g/mol) .
Hydrogen Bonding and Crystal Packing :
- The carboxylic acid group in all analogs enables hydrogen bonding, influencing crystal packing (relevant for formulation) and interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
